(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves the condensation of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
- 3,4,5-trimethoxybenzoyl chloride
Uniqueness
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-6-11-24-19-15(29-7-2)9-8-10-18(19)30-22(24)23-21(25)14-12-16(26-3)20(28-5)17(13-14)27-4/h6,8-10,12-13H,1,7,11H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBVIMFUUGOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.